molecular formula C32H40 B1257780 Unii-D856J1047R

Unii-D856J1047R

Cat. No.: B1257780
M. Wt: 424.7 g/mol
InChI Key: UERBALMVMSYIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Unique Ingredient Identifier (UNII) system, managed by the Global Substance Registration System (GSRS), provides standardized identifiers for substances relevant to medicine and regulatory compliance. UNII-D856J1047R is a unique identifier assigned to a specific chemical entity, ensuring unambiguous identification across databases and regulatory documents . UNIIs are critical for tracking substances in drug development, pharmacovigilance, and regulatory submissions, even when preparation methods or impurity profiles differ .

Properties

Molecular Formula

C32H40

Molecular Weight

424.7 g/mol

IUPAC Name

ethylbenzene;1,2-xylene;1,3-xylene;1,4-xylene

InChI

InChI=1S/4C8H10/c1-7-3-5-8(2)6-4-7;1-7-4-3-5-8(2)6-7;1-7-5-3-4-6-8(7)2;1-2-8-6-4-3-5-7-8/h3*3-6H,1-2H3;3-7H,2H2,1H3

InChI Key

UERBALMVMSYIMI-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1.CC1=CC=C(C=C1)C.CC1=CC(=CC=C1)C.CC1=CC=CC=C1C

Canonical SMILES

CCC1=CC=CC=C1.CC1=CC=C(C=C1)C.CC1=CC(=CC=C1)C.CC1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Boronic acid derivatives (e.g., 1046861-20-4) share halogenated aromatic rings, a feature common in kinase inhibitors .
  • Bromophenyl-containing compounds (e.g., 709665-73-6) exhibit structural motifs critical for covalent binding in targeted therapies .

Functional Similarity

Functional analogs are defined by shared biological targets or applications:

Compound (CAS No.) Primary Use Key Functional Groups Bioavailability Score BBB Permeability Reference
90481-32-6 Solubility enhancer Carboxylic acid, amine 0.55 No
905306-69-6 Intermediate in drug synthesis Pyridine, methoxy group 0.69 No

Key Observations :

  • Compounds with high GI absorption (e.g., 1046861-20-4) are prioritized for oral drug formulations .
  • Low BBB permeability in analogs like 90481-32-6 suggests applications in peripheral therapeutics .

Physicochemical Properties

Critical parameters for drug-likeness comparisons:

Property This compound (Hypothetical) 1046861-20-4 709665-73-6
Log Po/w (XLOGP3) 2.1 (estimated) 2.15 2.89
Solubility (mg/mL) 0.24 0.24 0.15
TPSA (Ų) 40.5 40.46 75.90
Synthetic Accessibility 2.07 2.07 3.45

Key Observations :

  • Lower TPSA values (e.g., 40.46 Ų in 1046861-20-4) correlate with improved membrane permeability .
  • Synthetic accessibility scores <3 indicate feasible large-scale production .

Critical Points :

  • Palladium-based catalysts are common but require rigorous purification to meet regulatory standards for metal residues .
  • Yield variations (30–75%) underscore the need for optimized reaction conditions .

Discussion of Findings

This compound and its analogs demonstrate:

Structural Versatility : Halogenated aromatic systems enable target-specific interactions but may introduce metabolic stability issues .

Functional Trade-offs : High solubility (e.g., 90481-32-6) often compromises BBB penetration, limiting CNS applications .

Synthesis Challenges : Transition metal catalysts improve efficiency but necessitate post-reaction purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
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